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molecular formula C11H17N3O4 B8373945 (R)-alpha-hexyl-4-nitro-1H-imidazole-1-acetic acid

(R)-alpha-hexyl-4-nitro-1H-imidazole-1-acetic acid

Cat. No. B8373945
M. Wt: 255.27 g/mol
InChI Key: FXYGUOHEDNYHEL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05484780

Procedure details

To a solution of (-)-cinchonidine (48.0 g, 163 mmol) in 880 mL of distilled H2O at room temperature was added 2-(4-nitro-1H-imidazol-1-yl)-octanoic acid (83.0 g, 326 mmol) as a solution in 440 mL of ethanol. To this mixture was added triethylamine (11.7 mL). The mixture was then heated to 80° C., and the pH was maintained between 6.9 and 7.1 by the dropwise addition of triethylamine (5-10 mL). After the pH stabilized at 7.01, the solution was allowed to cool to room temperature, and let stand overnight whereupon crystallization of the (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid-cinchonidine salt occurred. The crystalline salt was collected by filtration. The salt was then suspended in 200 mL ea. of ethyl acetate/H2O. To this suspension was added in HCl (750 mL). The layers were separated, and the aqueous was extracted with ethyl acetate (2×500 mL). The organic was combined, dried (Na2SO4 ), and concentrated in vacuo to provide 29.9 g (72%) of (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid as an off-white solid. M.pt. 116°-118° C. Calculated for C11H17N3O4 : C, 51.76; H, 6.71; N, 16.46. Found: C, 51.89; H, 6.76; N, 16.20. [a]D -29.9 (c 1.00, ethanol).
Name
(-)-cinchonidine
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
880 mL
Type
solvent
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=C[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C4C(=CC=CC=4)N=CC=3)N(CC2)C1.[N+:23]([C:26]1[N:27]=[CH:28][N:29]([CH:31]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:32]([OH:34])=[O:33])[CH:30]=1)([O-:25])=[O:24].C(N(CC)CC)C>O.C(O)C>[N+:23]([C:26]1[N:27]=[CH:28][N:29]([C@H:31]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:32]([OH:34])=[O:33])[CH:30]=1)([O-:25])=[O:24]

Inputs

Step One
Name
(-)-cinchonidine
Quantity
48 g
Type
reactant
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Name
Quantity
83 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CN(C1)C(C(=O)O)CCCCCC
Name
Quantity
880 mL
Type
solvent
Smiles
O
Name
Quantity
440 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
let stand overnight whereupon crystallization of the (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid-cinchonidine salt
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystalline salt was collected by filtration
ADDITION
Type
ADDITION
Details
To this suspension was added in HCl (750 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with ethyl acetate (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4 )
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CN(C1)[C@@H](C(=O)O)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 29.9 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05484780

Procedure details

To a solution of (-)-cinchonidine (48.0 g, 163 mmol) in 880 mL of distilled H2O at room temperature was added 2-(4-nitro-1H-imidazol-1-yl)-octanoic acid (83.0 g, 326 mmol) as a solution in 440 mL of ethanol. To this mixture was added triethylamine (11.7 mL). The mixture was then heated to 80° C., and the pH was maintained between 6.9 and 7.1 by the dropwise addition of triethylamine (5-10 mL). After the pH stabilized at 7.01, the solution was allowed to cool to room temperature, and let stand overnight whereupon crystallization of the (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid-cinchonidine salt occurred. The crystalline salt was collected by filtration. The salt was then suspended in 200 mL ea. of ethyl acetate/H2O. To this suspension was added in HCl (750 mL). The layers were separated, and the aqueous was extracted with ethyl acetate (2×500 mL). The organic was combined, dried (Na2SO4 ), and concentrated in vacuo to provide 29.9 g (72%) of (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid as an off-white solid. M.pt. 116°-118° C. Calculated for C11H17N3O4 : C, 51.76; H, 6.71; N, 16.46. Found: C, 51.89; H, 6.76; N, 16.20. [a]D -29.9 (c 1.00, ethanol).
Name
(-)-cinchonidine
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
880 mL
Type
solvent
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Quantity
7.5 (± 2.5) mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=C[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C4C(=CC=CC=4)N=CC=3)N(CC2)C1.[N+:23]([C:26]1[N:27]=[CH:28][N:29]([CH:31]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:32]([OH:34])=[O:33])[CH:30]=1)([O-:25])=[O:24].C(N(CC)CC)C>O.C(O)C>[N+:23]([C:26]1[N:27]=[CH:28][N:29]([C@H:31]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:32]([OH:34])=[O:33])[CH:30]=1)([O-:25])=[O:24]

Inputs

Step One
Name
(-)-cinchonidine
Quantity
48 g
Type
reactant
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Name
Quantity
83 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CN(C1)C(C(=O)O)CCCCCC
Name
Quantity
880 mL
Type
solvent
Smiles
O
Name
Quantity
440 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
7.5 (± 2.5) mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
let stand overnight whereupon crystallization of the (R)-2-(4-nitro-1H-imidazol-1-yl)-octanoic acid-cinchonidine salt
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystalline salt was collected by filtration
ADDITION
Type
ADDITION
Details
To this suspension was added in HCl (750 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with ethyl acetate (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4 )
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CN(C1)[C@@H](C(=O)O)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 29.9 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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